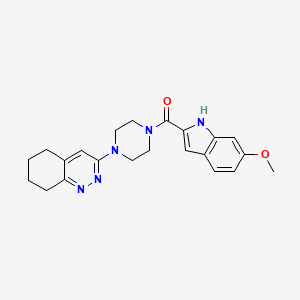
(6-methoxy-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-methoxy-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality (6-methoxy-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-methoxy-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(6-methoxy-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone”, also known as “3-[4-(6-methoxy-1H-indole-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline”.
Anticancer Activity
This compound, due to its indole and piperazine moieties, has shown potential in anticancer research. Indole derivatives are known for their ability to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest . The presence of the indole ring in this compound suggests it could be explored for similar properties, potentially targeting specific cancer pathways and receptors.
Antimicrobial Properties
Indole derivatives have been extensively studied for their antimicrobial activities . The compound could be investigated for its ability to inhibit the growth of bacteria, fungi, and viruses. The piperazine ring is also known to enhance the antimicrobial efficacy of compounds, making this a promising area for research.
Neuroprotective Effects
Research has indicated that indole derivatives can have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s structure suggests it could interact with neural pathways and receptors, offering protection against oxidative stress and neuroinflammation.
Anti-inflammatory Applications
The anti-inflammatory potential of indole derivatives is well-documented . This compound could be explored for its ability to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes. Its unique structure might offer advantages in targeting specific inflammatory pathways.
Antioxidant Activity
Indole compounds are known for their antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative damage . This compound could be studied for its ability to enhance cellular antioxidant defenses, potentially benefiting conditions related to oxidative stress.
Antiviral Research
Given the antiviral activities of various indole derivatives , this compound could be investigated for its potential to inhibit viral replication and entry. The combination of indole and piperazine rings might offer a unique mechanism of action against different viruses, including influenza and coronaviruses.
Antidiabetic Potential
Indole derivatives have shown promise in managing diabetes by modulating glucose metabolism and insulin sensitivity . This compound could be explored for its ability to improve glycemic control and reduce diabetic complications, offering a new avenue for antidiabetic drug development.
Antimalarial Activity
The compound’s structure suggests it could be effective against malaria parasites. Indole derivatives have been studied for their antimalarial properties, and the addition of the piperazine ring might enhance its efficacy . Research could focus on its ability to inhibit the growth and replication of Plasmodium species.
properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-29-17-7-6-16-12-20(23-19(16)14-17)22(28)27-10-8-26(9-11-27)21-13-15-4-2-3-5-18(15)24-25-21/h6-7,12-14,23H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOSAKHDSKWBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN(CC3)C4=NN=C5CCCCC5=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
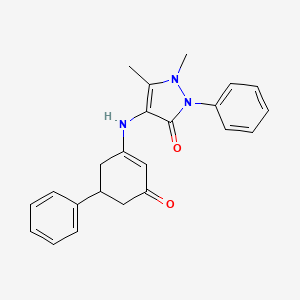
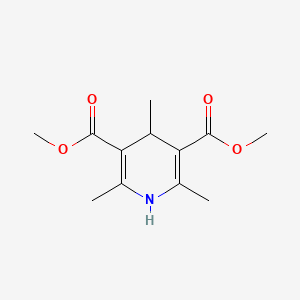
![N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2656706.png)
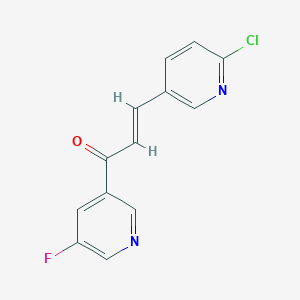
![5-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2656708.png)
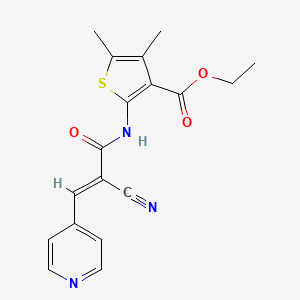
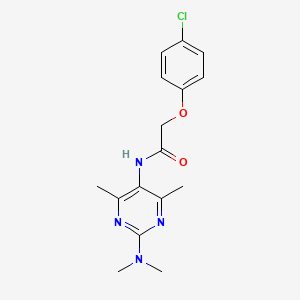
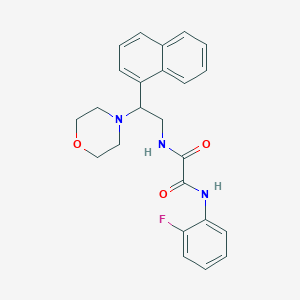

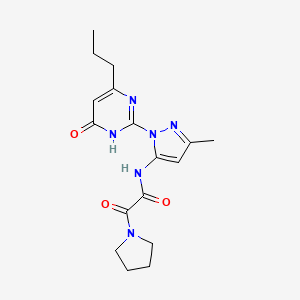
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2656718.png)

![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)benzoate](/img/structure/B2656722.png)